molecular formula C24H26BrN3O4S2 B12390116 Egfr-IN-50

Egfr-IN-50

Cat. No.: B12390116
M. Wt: 564.5 g/mol
InChI Key: WISOXVRWVHHVTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Egfr-IN-50 is a compound that functions as an inhibitor of the epidermal growth factor receptor. The epidermal growth factor receptor is a protein that plays a crucial role in the regulation of cell growth, survival, proliferation, and differentiation. Inhibitors of the epidermal growth factor receptor are of significant interest in the treatment of various cancers, particularly non-small cell lung cancer, where mutations in the epidermal growth factor receptor are common.

Preparation Methods

The synthesis of Egfr-IN-50 involves several steps, including the formation of key intermediates and the final coupling reactionsReaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity of the final product .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound at a commercial scale .

Chemical Reactions Analysis

Egfr-IN-50 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .

Scientific Research Applications

Egfr-IN-50 has a wide range of scientific research applications, including:

Mechanism of Action

Egfr-IN-50 exerts its effects by binding to the adenosine triphosphate binding site of the epidermal growth factor receptor tyrosine kinase. This binding inhibits the phosphorylation of the receptor, thereby blocking the activation of downstream signaling pathways involved in cell growth and survival. The inhibition of the epidermal growth factor receptor leads to reduced cell proliferation and increased apoptosis in cancer cells with epidermal growth factor receptor mutations .

Comparison with Similar Compounds

Egfr-IN-50 is similar to other epidermal growth factor receptor inhibitors such as erlotinib and gefitinib. it has unique structural features that confer higher selectivity and potency against certain epidermal growth factor receptor mutants. Similar compounds include:

This compound’s uniqueness lies in its ability to selectively target specific epidermal growth factor receptor mutants, making it a promising candidate for the treatment of cancers with these mutations .

Properties

Molecular Formula

C24H26BrN3O4S2

Molecular Weight

564.5 g/mol

IUPAC Name

3-[4-(3-bromoanilino)-6-methoxyquinazolin-7-yl]oxypropyl 3-(prop-2-enyldisulfanyl)propanoate

InChI

InChI=1S/C24H26BrN3O4S2/c1-3-11-33-34-12-8-23(29)32-10-5-9-31-22-15-20-19(14-21(22)30-2)24(27-16-26-20)28-18-7-4-6-17(25)13-18/h3-4,6-7,13-16H,1,5,8-12H2,2H3,(H,26,27,28)

InChI Key

WISOXVRWVHHVTF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OCCCOC(=O)CCSSCC=C

Origin of Product

United States

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